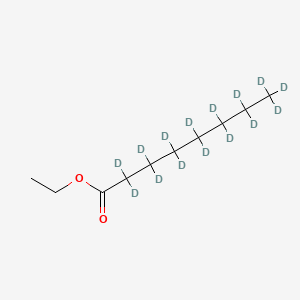
Ethyl octanoate-d15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl octanoate-d15 is a deuterium-labeled analog of ethyl octanoate. It is a stable isotope-labeled compound where fifteen hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl octanoate-d15 can be synthesized through the esterification of octanoic acid with ethanol-d6 (deuterated ethanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of octanoic acid and ethanol-d6 into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Octanoic acid derivatives.
Reduction: Octanol derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl octanoate-d15 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development of stable isotope-labeled standards for analytical testing.
Mecanismo De Acción
The mechanism of action of ethyl octanoate-d15 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking of the compound through various biochemical processes. This helps in elucidating the molecular targets and pathways involved in its metabolism .
Comparación Con Compuestos Similares
- Ethyl octanoate
- Ethyl hexanoate
- Ethyl decanoate
Comparison: Ethyl octanoate-d15 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. Unlike its non-labeled counterparts, this compound offers enhanced stability and reduced interference in mass spectrometric analysis, making it a valuable tool in scientific research .
Propiedades
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUSRORWSJGET-MVIIYOROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

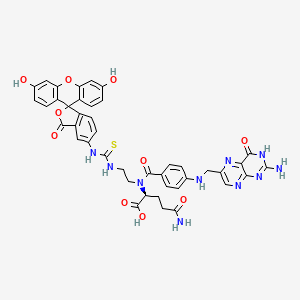
![(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B569182.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
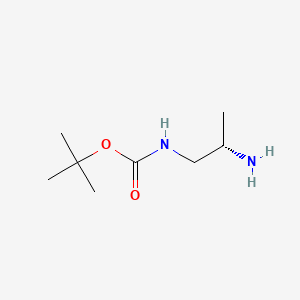
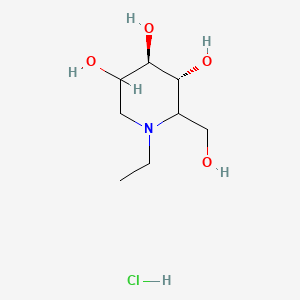

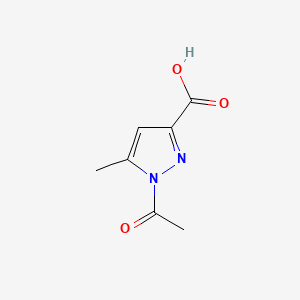
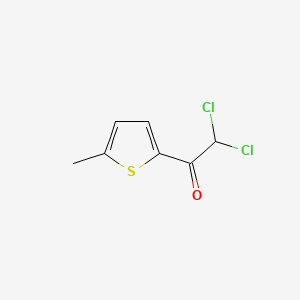

![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)
